molecular formula C19H25NO3 B255959 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B255959
M. Wt: 315.4 g/mol
InChI Key: PMPAJTZXUQQNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as AEMCM, is a synthetic flavonoid compound that has been the subject of extensive scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the agricultural field, 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have insecticidal and antifungal properties, making it a potential candidate for the development of new pesticides. In the industrial field, 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have potential applications as a dye and a polymer stabilizer.

Mechanism of Action

The mechanism of action of 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models. 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has a relatively low cost compared to other compounds with similar properties. 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has a low toxicity profile, making it safe for use in animal models. However, there are also limitations to using 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established.

Future Directions

There are several future directions for the research on 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. One direction is to further investigate its mechanism of action and its potential applications in the medical field. Another direction is to explore its potential applications in the agricultural and industrial fields. Additionally, further studies are needed to establish the efficacy and safety of 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one in humans. The development of new synthetic compounds based on 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one may also be a promising direction for future research.
Conclusion:
In conclusion, 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic flavonoid compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method is complex, but it can be easily synthesized in the laboratory. 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has been found to have anticancer, anti-inflammatory, and antioxidant properties, and it has a low toxicity profile. However, further research is needed to establish its efficacy and safety in humans, and to explore its potential applications in different fields.

Synthesis Methods

The synthesis of 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 4-methyl-2H-chromen-2-one with 1-azepanemethylamine, followed by the addition of ethyl bromide and the subsequent hydrolysis of the resulting compound. The final product is obtained through recrystallization. The synthesis of 8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a complex process that requires expertise in organic chemistry.

properties

Product Name

8-(1-azepanylmethyl)-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

8-(azepan-1-ylmethyl)-6-ethyl-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C19H25NO3/c1-3-14-11-15-13(2)10-17(21)23-19(15)16(18(14)22)12-20-8-6-4-5-7-9-20/h10-11,22H,3-9,12H2,1-2H3

InChI Key

PMPAJTZXUQQNGZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C2C(=C1)C(=CC(=O)O2)C)CN3CCCCCC3)O

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCCC3)OC(=O)C=C2C

Origin of Product

United States

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